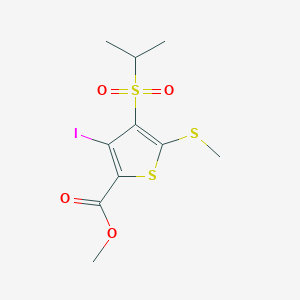

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Descripción general

Descripción

Glucovanillina: es un compuesto natural que se encuentra en la especie de orquídea Vanilla planifolia. Sirve como el precursor glucosilado de la vainillina, que es responsable del característico sabor y aroma a vainilla. La glucovanillina es un glucósido, específicamente un glucósido, y su estructura química consiste en una porción de glucosa unida a la vainillina.

Métodos De Preparación

a. Extracción Natural:

- La glucovanillina se puede extraer de las vainas de semillas (también conocidas como "vainas de vainilla maduras verdes") de Vanilla planifolia.

- Durante el proceso de curado, las actividades enzimáticas que involucran la degradación de la pared celular y la hidrólisis de la glucovanillina la transforman en vainillina .

- La producción industrial de vainillina implica la conversión de glucovanillina a vainillina.

- Los procesos enzimáticos juegan un papel clave en esta transformación, lo que lo convierte en un método sostenible y eficiente para la producción de vainillina.

Análisis De Reacciones Químicas

a. Transformación a Vainillina:

- La principal transformación química de la glucovanillina ocurre a través de la hidrólisis enzimática.

- Las enzimas rompen el enlace glucosídico entre la glucosa y la vainillina, lo que da como resultado la liberación de vainillina.

- Los reactivos comunes involucrados incluyen enzimas como las β-glucosidasas.

- El producto principal de esta reacción es la vainillina , el compuesto aromático responsable del característico aroma y sabor a vainilla.

Aplicaciones Científicas De Investigación

La glucovanillina encuentra aplicaciones en varios campos científicos:

Industria de Sabores y Fragancias: Como precursor de la vainillina, contribuye al delicioso aroma a vainilla en alimentos, bebidas y perfumes.

Medicina y Salud: La investigación explora sus posibles beneficios para la salud, incluidas las propiedades antioxidantes y los posibles efectos terapéuticos.

Estudios Biológicos: Comprender su conversión enzimática arroja luz sobre el metabolismo de los glucósidos y las vías enzimáticas.

Mecanismo De Acción

- El mecanismo de acción de la glucovanillina radica en su transformación enzimática a vainillina.

- La vainillina interactúa con los receptores del gusto y contribuye a la percepción de la dulzura y el sabor.

Comparación Con Compuestos Similares

- La glucovanillina destaca por su papel como precursor de la vainillina.

- Compuestos similares incluyen otros glucósidos y precursores aromáticos que se encuentran en fuentes naturales.

Actividad Biológica

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS No. 175202-13-8) is a thiophene derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound contains various functional groups that may contribute to its interaction with biological systems, including an iodine atom, sulfonyl groups, and a methylthio moiety. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study evaluating various thiophene compounds found that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 32 to 64 µg/mL against Gram-positive bacteria, indicating moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. A study focused on the antiviral activity of various thiophene derivatives reported that this compound exhibited promising results against viral replication in vitro. The compound showed an EC50 value of approximately 15 µM against the herpes simplex virus (HSV), which indicates its potential as an antiviral agent.

The biological activity of this compound is believed to stem from its ability to interfere with key metabolic pathways in microorganisms. The presence of the iodine atom and sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with essential proteins or enzymes involved in microbial growth and viral replication.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods to assess zone of inhibition, confirming its effectiveness particularly against Gram-positive organisms.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on human cell lines revealed that at concentrations below 50 µM, this compound exhibited low cytotoxic effects, suggesting a favorable therapeutic index for further development.

Propiedades

IUPAC Name |

methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVTWHIJTPKSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381065 | |

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-13-8 | |

| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.